Cas no 1805397-49-2 (3-Amino-4,5-diiodopyridine)

3-Amino-4,5-diiodopyridine is a halogenated pyridine derivative characterized by the presence of two iodine atoms at the 4 and 5 positions and an amino group at the 3 position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its high iodine content enhances reactivity in cross-coupling reactions, while the amino group offers a functional handle for further derivatization. The compound’s stability and well-defined structure make it suitable for applications in medicinal chemistry and materials science. It is typically handled under controlled conditions due to its sensitivity to light and moisture.
3-Amino-4,5-diiodopyridine structure
3-Amino-4,5-diiodopyridine structure
Product Name:3-Amino-4,5-diiodopyridine
CAS No:1805397-49-2
MF:C5H4I2N2
MW:345.907605171204
CID:4899467
Update Time:2025-10-28

3-Amino-4,5-diiodopyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-4,5-diiodopyridine
    • Inchi: 1S/C5H4I2N2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2
    • InChI Key: YTOQXLKGZAVBJP-UHFFFAOYSA-N
    • SMILES: IC1C(=CN=CC=1N)I

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 99
  • XLogP3: 1.5
  • Topological Polar Surface Area: 38.9

3-Amino-4,5-diiodopyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029015149-250mg
3-Amino-4,5-diiodopyridine
1805397-49-2 95%
250mg
$1,029.00 2022-04-01
Alichem
A029015149-1g
3-Amino-4,5-diiodopyridine
1805397-49-2 95%
1g
$2,837.10 2022-04-01

Additional information on 3-Amino-4,5-diiodopyridine

Introduction to 3-Amino-4,5-diiodopyridine (CAS No. 1805397-49-2)

3-Amino-4,5-diiodopyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1805397-49-2, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyridine family, which is renowned for its broad applications in drug design and synthesis due to its versatile pharmacophoric properties. The presence of both amino and iodine substituents in the molecular structure endows 3-Amino-4,5-diiodopyridine with unique reactivity and functional potential, making it a valuable intermediate in the development of novel therapeutic agents.

The structural motif of 3-Amino-4,5-diiodopyridine features a pyridine core substituted with two iodine atoms at the 4th and 5th positions, along with an amino group at the 3rd position. This specific arrangement creates a highly reactive platform for further chemical modifications, enabling the synthesis of complex derivatives with tailored biological activities. The iodine atoms, in particular, serve as excellent handles for cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings, which are pivotal in constructing biaryl and other intricate molecular frameworks.

In recent years, 3-Amino-4,5-diiodopyridine has been extensively explored in the context of drug discovery efforts aimed at addressing unmet medical needs. Its structural features make it a promising precursor for developing small-molecule inhibitors targeting various disease-related pathways. For instance, studies have highlighted its utility in generating kinase inhibitors, which are critical in oncology research. The amino group provides a nucleophilic site for further functionalization, while the iodinated pyridine scaffold allows for precise tuning of electronic properties to optimize binding affinity to biological targets.

One of the most compelling aspects of 3-Amino-4,5-diiodopyridine is its role in the synthesis of antiviral and antibacterial compounds. Researchers have leveraged its reactivity to develop novel analogs with enhanced efficacy against resistant strains of pathogens. The ability to introduce diverse substituents into the molecule has led to the discovery of several lead compounds that are currently undergoing preclinical evaluation. These findings underscore the importance of 3-Amino-4,5-diiodopyridine as a building block in medicinal chemistry.

The pharmacological potential of this compound has also been explored in neurodegenerative diseases. Pyridine derivatives have shown promise as cholinesterase inhibitors and metal chelators, which are mechanisms relevant to conditions such as Alzheimer's disease. By incorporating iodine atoms into the pyridine core, chemists have been able to enhance metabolic stability and improve bioavailability, key factors for therapeutic success. This has spurred interest in developing new synthetic methodologies to access derivatives of 3-Amino-4,5-diiodopyridine more efficiently.

Advances in computational chemistry have further accelerated the discovery process involving 3-Amino-4,5-diiodopyridine. Molecular modeling studies have provided insights into how structural modifications influence biological activity, allowing researchers to design compounds with optimized properties before experimental synthesis. This interdisciplinary approach has been particularly effective in identifying novel scaffolds with potential therapeutic value.

The synthetic utility of 3-Amino-4,5-diiodopyridine extends beyond pharmaceutical applications. It has found use in materials science, where its ability to form coordination complexes with metal ions has been exploited for developing luminescent probes and catalysts. These applications highlight the compound's versatility and underscore its significance beyond traditional medicinal chemistry contexts.

Recent research has also focused on green chemistry approaches for synthesizing 3-Amino-4,5-diiodopyridine and its derivatives. Efforts to minimize waste and reduce energy consumption have led to innovative methodologies that align with sustainable practices. Such advancements are crucial for ensuring that drug development remains environmentally responsible while maintaining high standards of efficacy and safety.

Looking ahead, the future prospects for 3-Amino-4,5-diiodopyridine appear promising as new technologies continue to emerge in chemical synthesis and drug discovery. The integration of artificial intelligence (AI) into molecular design is expected to further enhance the exploration of this compound's potential by predicting novel derivatives with desired properties rapidly and accurately.

In conclusion,3-Amino-4,5-diiodopyridine (CAS No. 1805397-49-2) represents a cornerstone molecule in modern chemical biology and medicinal chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers striving to develop innovative therapeutics across multiple therapeutic areas. As scientific understanding evolves and new methodologies are developed,3-Amino-4,5-diiodopyridine will undoubtedly continue to play a pivotal role in advancing human health through cutting-edge research.

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